An In-depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3-dioxolane
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-1,3-dioxolane, a cyclic acetal, is a versatile organic compound with applications in various scientific fields. It belongs to the dioxolane class of heterocyclic compounds, characterized by a five-membered ring containing two oxygen atoms. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and precision to support its application in laboratory and research settings.
Core Physical and Chemical Properties
2-Propyl-1,3-dioxolane is a colorless liquid with a slightly sweet odor.[1] It is characterized by the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[2] A summary of its key physical and chemical properties is presented in the tables below.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Slightly sweet | [1] |
| Boiling Point | ~134.6 °C | [1] |
| Melting Point | -63.1 °C | [1] |
| Density | 0.92 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and acetone. | [1] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 3390-13-4 | [2] |
| IUPAC Name | 2-propyl-1,3-dioxolane | [2] |
| SMILES | CCCC1OCCO1 | [2] |
| InChI | InChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3 | [2] |
| InChIKey | JSDUOUVZQRZOOY-UHFFFAOYSA-N | [2] |
Synthesis of 2-Propyl-1,3-dioxolane
The most common and straightforward method for the synthesis of 2-propyl-1,3-dioxolane is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol.[1] This condensation reaction is reversible and requires the removal of water to drive the equilibrium towards the product.
Experimental Protocol: Acid-Catalyzed Acetalization
Materials:
-
Butanal (Butyraldehyde)
-
Ethylene glycol
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the anhydrous solvent, butanal, and a molar excess of ethylene glycol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure 2-propyl-1,3-dioxolane.
A study utilizing activated carbon-supported tungstosilicic acid as a catalyst reported a yield of 87.5% for 2-propyl-1,3-dioxolane with a 1:1.5 molar ratio of butanal to ethylene glycol and 1.0 wt% catalyst loading at temperatures between 86-113°C.[1]
Synthesis Workflow
Caption: Synthesis workflow for 2-propyl-1,3-dioxolane via acid-catalyzed acetalization.
Spectral Data
Characterization of 2-propyl-1,3-dioxolane is typically achieved through spectroscopic methods.
-
Mass Spectrometry (MS): The NIST WebBook and PubChem provide the electron ionization mass spectrum of 2-propyl-1,3-dioxolane.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem provides 13C NMR spectral data.[2] A detailed analysis of both ¹H and ¹³C NMR spectra would be necessary for complete structural elucidation.
-
Infrared (IR) Spectroscopy: The presence of C-O-C stretching vibrations is a characteristic feature in the IR spectrum of dioxolanes.
Chemical Reactivity
2-Propyl-1,3-dioxolane, as a cyclic acetal, exhibits reactivity characteristic of this functional group. The acetal linkage is stable to basic and nucleophilic conditions but is susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and diol.
Oxidation
Dioxolanes can be oxidized, although this is not a common transformation. Strong oxidizing agents like potassium permanganate or osmium tetroxide can potentially cleave the ring or oxidize the propyl side chain to form corresponding carboxylic acids or ketones.[1]
Reduction
The acetal group is generally stable to many reducing agents. However, under specific conditions, such as with strong hydride reagents in the presence of a Lewis acid (e.g., LiAlH₄-AlCl₃), the C-O bonds of the acetal can be reductively cleaved to yield an ether.[4]
Nucleophilic Substitution
Nucleophilic substitution at the C2 position of the dioxolane ring is not a typical reaction for simple acetals like 2-propyl-1,3-dioxolane. The carbon atom is already at the aldehyde oxidation state and is not typically susceptible to direct displacement by nucleophiles unless activated.
Applications
2-Propyl-1,3-dioxolane finds use in several areas of chemical research and industry:
-
Protecting Group: The primary application of the 1,3-dioxolane moiety is as a protecting group for aldehydes and ketones in multi-step organic synthesis. Its stability in basic and neutral media allows for chemical transformations on other parts of a molecule without affecting the carbonyl group.
-
Solvent and Reaction Medium: Its physical properties make it a suitable solvent and reaction medium for various organic reactions.[1]
-
Chromatography: It can be used in chromatographic techniques for the separation of compounds.[1]
-
Flavor and Fragrance: Some dioxolane derivatives are used in the flavor and fragrance industry.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-propyl-1,3-dioxolane is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Propyl-1,3-dioxolane is a valuable compound with well-defined physical and chemical properties. Its synthesis is straightforward, and its primary utility lies in its role as a protecting group in organic synthesis. This guide provides essential technical information to aid researchers and scientists in the effective and safe use of this compound in their work. Further research into its potential biological activities could unveil new applications in drug development and other life sciences.
